molecular formula C20H16O4 B6411600 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid CAS No. 1261969-30-5

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6411600
CAS No.: 1261969-30-5
M. Wt: 320.3 g/mol
InChI Key: FVEOAELOLXZHMD-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and benzyl bromide.

    Benzylation: The first step involves the benzylation of 2-hydroxybenzoic acid. This is achieved by reacting 2-hydroxybenzoic acid with benzyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is typically carried out under reflux conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group, yielding 2-hydroxybenzoic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Hydroxybenzoic acid derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic Acid:

    4-Benzyloxybenzoic Acid: Similar in structure but lacks the hydroxy group on the benzoic acid moiety.

    Benzoic Acid Derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

4-(2-Benzyloxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both a benzyloxy group and a hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-18-12-15(10-11-17(18)20(22)23)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12,21H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEOAELOLXZHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692188
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-30-5
Record name 2'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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